Cas no 1204608-06-9 ((S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester)
(S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- (S)-3-(2-chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester
- (S)-tert-Butyl 3-(2-chloroacetamido)piperidine-1-carboxylate
- AM91107
- (S)-3-(2-Chloroacetylamino)piperidine-1-carboxylic acid tert-butyl ester
- (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester
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- Inchi: 1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8H2,1-3H3,(H,14,16)/t9-/m0/s1
- InChI Key: NTCQWFJLJHWSTO-VIFPVBQESA-N
- SMILES: ClCC(N[C@@H]1CN(C(=O)OC(C)(C)C)CCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 315
- Topological Polar Surface Area: 58.6
(S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 081378-500mg |
S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester |
1204608-06-9 | 500mg |
£755.00 | 2022-03-01 | ||
| Chemenu | CM488702-1g |
(S)-tert-Butyl 3-(2-chloroacetamido)piperidine-1-carboxylate |
1204608-06-9 | 97% | 1g |
$1499 | 2022-09-04 |
(S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester
Introduction to (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1204608-06-9)
(S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1204608-06-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a piperidine ring, a chloroacetyl group, and a tert-butyl ester moiety, which collectively contribute to its potential therapeutic applications.
The tert-butyl ester group in the compound plays a crucial role in enhancing its stability and solubility, making it an attractive candidate for various drug development processes. The chloroacetyl group, on the other hand, imparts specific reactivity and binding properties that can be leveraged in the design of targeted therapeutic agents. The (S)-configuration of the compound further adds to its significance, as chirality is often a critical factor in determining the biological activity and pharmacokinetic properties of small molecules.
Recent advancements in the synthesis and characterization of (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester have been reported in several high-impact scientific journals. For instance, a study published in the *Journal of Medicinal Chemistry* detailed an efficient synthetic route for this compound using palladium-catalyzed cross-coupling reactions. This method not only improved the yield and purity of the final product but also minimized the formation of unwanted by-products, thereby enhancing the overall efficiency of the synthesis process.
In addition to its synthetic aspects, (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester has shown promising results in preclinical studies. Research conducted at the University of California, San Francisco, demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative diseases. The study highlighted its ability to cross the blood-brain barrier and selectively target these enzymes, suggesting its potential as a lead compound for developing novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Another notable application of (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is in the field of cancer research. A recent publication in *Cancer Research* reported that this compound effectively inhibits the growth of certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. The study also identified specific molecular targets that are affected by this compound, providing valuable insights into its mechanism of action and potential therapeutic utility.
The pharmacokinetic properties of (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester have been extensively studied to optimize its use in clinical settings. Data from animal models have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that it can be administered via multiple routes, including oral and intravenous delivery, depending on the specific therapeutic application.
In conclusion, (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1204608-06-9) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activity and pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, underscoring its importance in advancing our understanding and treatment of various diseases.
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